3-[3-(Pyridin-3-YL)propoxy]propan-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
90054-99-2 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(3-pyridin-3-ylpropoxy)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c13-7-3-9-14-8-2-5-11-4-1-6-12-10-11/h1,4,6,10,13H,2-3,5,7-9H2 |
InChI Key |
GFVURXJAINAPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCOCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 3 Pyridin 3 Yl Propoxy Propan 1 Ol
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov For 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL, the most logical retrosynthetic disconnection is at the ether linkage, as this is a common and reliable bond to form.
This disconnection, via the Williamson ether synthesis logic, identifies an alkoxide nucleophile and an alkyl halide electrophile as the key synthons. wikipedia.org This leads to two primary precursor molecules:
3-(Pyridin-3-yl)propan-1-ol : This molecule serves as the backbone, containing the pyridine (B92270) moiety and a propanol (B110389) chain that can be deprotonated to form the required nucleophilic alkoxide. This is a known chemical compound. oakwoodchemical.comcymitquimica.comnih.gov
A 3-carbon electrophile : A suitable three-carbon chain with a good leaving group at one end and a protected or unprotected hydroxyl group at the other. Examples include 3-chloropropan-1-ol, 3-bromopropan-1-ol, or 1,3-dibromopropane, which would require a subsequent hydrolysis step.
Therefore, the synthesis is strategically simplified to the coupling of these two key precursors, which are either commercially available or can be synthesized through established methods.
Optimized Multi-Step Synthetic Pathways
Based on the retrosynthetic analysis, a forward synthetic plan can be devised, focusing on efficient and high-yielding reactions to construct the target molecule.
Alkylation Reactions for Ether Linkage Formation
The formation of the ether bond in this compound is most effectively achieved through an SN2 reaction, specifically the Williamson ether synthesis. wikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide. youtube.com
The optimized pathway involves two main steps:
Alkoxide Formation : 3-(Pyridin-3-yl)propan-1-ol is treated with a strong, non-nucleophilic base to deprotonate the terminal hydroxyl group. Sodium hydride (NaH) is a common and effective choice for this transformation, reacting to form the sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture. youtube.com The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
Nucleophilic Substitution : The resulting alkoxide is then reacted in situ with a suitable electrophile, such as 3-chloropropan-1-ol. The alkoxide attacks the carbon atom bearing the halogen, displacing it in a classic SN2 fashion to form the desired ether linkage.
A plausible reaction scheme is summarized in the table below.
| Step | Reactants | Reagents & Conditions | Product |
| 1 | 3-(Pyridin-3-yl)propan-1-ol | 1. NaH, Anhydrous THF, 0 °C to RT | Sodium 3-(pyridin-3-yl)propan-1-olate |
| 2 | Sodium 3-(pyridin-3-yl)propan-1-olate, 3-Chloropropan-1-ol | Heat (if necessary) | This compound |
This approach is generally high-yielding and reliable for the formation of ethers from primary alcohols and primary alkyl halides.
Functional Group Interconversions on Pyridine Moiety
The pyridine ring is a key functional component of the molecule. While the target compound features an unsubstituted pyridine-3-yl group, various functional group interconversions could be employed on this moiety to synthesize analogues for structure-activity relationship studies. The pyridine ring is electron-deficient, which influences its reactivity. pharmaguideline.com
Electrophilic Aromatic Substitution : This type of reaction is generally difficult on pyridine compared to benzene (B151609) because the ring nitrogen deactivates the ring towards electrophiles. When it does occur, substitution is directed to the C-3 position. slideshare.net
Nucleophilic Aromatic Substitution : Pyridine is more reactive towards nucleophiles, particularly at the C-2 and C-4 positions. nih.gov
N-Oxidation : The pyridine nitrogen can be oxidized to an N-oxide. This transformation activates the ring, facilitating both electrophilic substitution at C-4 and nucleophilic substitution at C-2 and C-6. organic-chemistry.org This provides a versatile intermediate for further functionalization.
Strategies for Propanol Moiety Introduction
The introduction of the propanol moieties relies on the synthesis of the key precursors.
Synthesis of 3-(Pyridin-3-yl)propan-1-ol : Although commercially available, this precursor can be synthesized from other pyridine derivatives. For example, 3-pyridinepropanoic acid or its corresponding esters can be reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the primary alcohol.
Synthesis of 1-Propanol (B7761284) and its Derivatives : The propanol unit itself originates from simple building blocks. 1-propanol can be produced commercially by the hydrogenation of propionaldehyde. chemicalbook.comresearchgate.net Propionaldehyde, in turn, can be synthesized via the hydroformylation of ethylene. youtube.com These fundamental industrial processes ensure the availability of the three-carbon chain required for the synthesis.
Advanced Purification Techniques in Research Synthesis
The purification of the final product, this compound, and its intermediates is critical to ensure high purity for research applications. Given the presence of the basic pyridine nitrogen, specialized techniques are often required.
Acid-Base Extraction : During the reaction workup, the basic nature of the pyridine ring can be exploited. Washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl or saturated copper sulfate) will protonate the pyridine, transferring it to the aqueous layer as a salt and separating it from non-basic impurities. researchgate.net The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Flash Column Chromatography : This is the most common technique for purification in research labs. However, the basicity of pyridine-containing compounds can lead to "tailing" or streaking on standard silica (B1680970) gel. This can be mitigated by adding a small percentage of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent system. researchgate.net
Distillation : For larger quantities or if the compound is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method. google.com
Crystallization : If the final compound is a solid, crystallization from a suitable solvent system can provide highly pure material.
Ion-Exchange Chromatography : This technique can be particularly useful for separating pyridine derivatives from other components in a mixture. nih.gov
Validation of Synthetic Route Efficiency and Scalability for Research Quantities
Validating a synthetic route involves confirming its reliability, efficiency, and potential for scale-up. researchgate.net
Structural Validation : The identity and purity of the synthesized this compound must be rigorously confirmed. Standard analytical techniques for this validation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the connectivity of atoms.
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition.
Infrared (IR) Spectroscopy : Identifies the presence of key functional groups, such as the O-H stretch of the alcohol and the C-O stretch of the ether.
Scalability : Transitioning a synthesis from a laboratory (milligram-to-gram) scale to larger research quantities (kilogram scale) presents several challenges. otavachemicals.comyoutube.com Key considerations include:
Reagent Choice : Reagents that are safe, cost-effective, and readily available in bulk are preferred. For example, while LiAlH₄ is an excellent reducing agent in the lab, safer and more manageable alternatives are often sought for larger scales.
Thermal Management : Reactions that are highly exothermic or require precise temperature control can be difficult to manage in large reactors.
Purification Method : Flash chromatography becomes impractical and costly at a large scale. Alternative methods like distillation or crystallization are more suitable for purifying kilograms of material. youtube.com
A thorough evaluation of these factors is essential to establish a robust and scalable synthetic route for producing this compound for extensive research purposes. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3 3 Pyridin 3 Yl Propoxy Propan 1 Ol
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with high precision, HRMS allows for the calculation of its molecular formula. For 3-(Pyridin-3-yl)propan-1-ol, with a nominal mass of 137, HRMS provides the high-accuracy mass measurement necessary to distinguish it from other isobaric compounds.
Research Findings: In a typical HRMS analysis using electrospray ionization in positive ion mode (ESI+), 3-(Pyridin-3-yl)propan-1-ol would be expected to form a protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16).
A comparison between the experimentally measured mass and the theoretical mass provides a critical confirmation of the molecular formula. The high resolution of the instrument, often in the range of parts per million (ppm), lends a high degree of confidence to the formula assignment.
Table 1: Theoretical and Expected HRMS Data for 3-(Pyridin-3-yl)propan-1-ol
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO |
| Theoretical Monoisotopic Mass | 137.0841 g/mol |
| Ionization Mode | ESI+ |
| Expected Ion | [M+H]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be determined.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-(Pyridin-3-yl)propan-1-ol provides information on the number of different types of protons, their chemical environments, and their neighboring protons. The spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the propanol (B110389) side chain.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their attached atoms.
Table 2: Predicted ¹H NMR Data for 3-(Pyridin-3-yl)propan-1-ol (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.45 | d | 1H | H-2 (Pyridine) |
| ~8.42 | dd | 1H | H-6 (Pyridine) |
| ~7.50 | dt | 1H | H-4 (Pyridine) |
| ~7.22 | dd | 1H | H-5 (Pyridine) |
| ~3.68 | t | 2H | -CH₂-OH |
| ~2.75 | t | 2H | Pyridine-CH₂- |
| ~1.95 | p | 2H | -CH₂-CH₂-CH₂- |
Table 3: Predicted ¹³C NMR Data for 3-(Pyridin-3-yl)propan-1-ol (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~150.0 | C-6 (Pyridine) |
| ~147.5 | C-2 (Pyridine) |
| ~138.0 | C-4 (Pyridine) |
| ~135.5 | C-3 (Pyridine) |
| ~123.5 | C-5 (Pyridine) |
| ~62.0 | -CH₂-OH |
| ~32.0 | -CH₂-CH₂-CH₂- |
While 1D NMR provides the foundational structural information, 2D NMR experiments are crucial for confirming the connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the aliphatic chain protons and their relationship to the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the connection between the propyl chain and the pyridine ring at the C-3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While not critical for the constitutional assignment of this flexible molecule, it can reveal through-space interactions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Research Findings: The IR spectrum of 3-(Pyridin-3-yl)propan-1-ol is expected to display characteristic absorption bands for the O-H group of the primary alcohol and the C=C and C=N bonds of the pyridine ring.
Table 4: Expected IR Absorption Bands for 3-(Pyridin-3-yl)propan-1-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
Advanced Chromatographic Techniques for Purity Assessment in Research (e.g., HPLC-UV, GC-MS)
Chromatographic techniques are paramount for assessing the purity of a compound by separating it from any impurities or byproducts.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a versatile technique for the separation and quantification of non-volatile compounds. For 3-(Pyridin-3-yl)propan-1-ol, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer. The pyridine ring contains a chromophore that absorbs UV light, making UV detection a suitable method for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. 3-(Pyridin-3-yl)propan-1-ol is sufficiently volatile for GC analysis. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would provide mass spectra for the parent compound and any separated impurities, aiding in their identification. The electron ionization (EI) mass spectrum would show a characteristic fragmentation pattern that can be used as a fingerprint for the compound.
X-ray Crystallography for Solid-State Structural Determination (If Applicable)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational information.
The applicability of X-ray crystallography to 3-(Pyridin-3-yl)propan-1-ol is contingent on its ability to form single crystals of suitable quality. If the compound is a liquid at room temperature, crystallization would need to be attempted at lower temperatures or through the formation of a solid derivative. As of now, there is no publicly available crystal structure for 3-(Pyridin-3-yl)propan-1-ol in crystallographic databases. The successful crystallization and subsequent X-ray diffraction analysis would provide invaluable and unambiguous structural data.
In Vitro Biological Activity Investigations of 3 3 Pyridin 3 Yl Propoxy Propan 1 Ol
Design and Implementation of In Vitro Biological Screening Assays
A search for studies involving 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL yielded no specific information on its evaluation in the following assays:
Mechanisms of Action Elucidation at Molecular and Cellular Levels
Due to the lack of primary biological activity data, no research has been conducted or published that would elucidate the potential mechanisms of action for this compound at either the molecular or cellular level.
Identification of Potential Biological Targets and Pathways
Without foundational in vitro screening data, no potential biological targets or signaling pathways have been identified or proposed for this compound in the scientific literature.
Comprehensive Review of this compound: Current Research Status
Initial investigations into the chemical compound this compound reveal a significant scarcity of available scientific literature and research data. Despite extensive searches across multiple scientific databases and chemical repositories, no specific studies detailing the in vitro biological activity, synthesis, or comparative analysis of this particular molecule have been identified.
The provided chemical name, this compound, describes a distinct molecular structure; however, it does not correspond to a commonly referenced or studied substance in publicly accessible scientific literature. Consequently, the creation of a detailed article adhering to the requested outline on its in vitro biological activity is not feasible at this time.
Research efforts frequently returned information on a related but structurally different compound, 3-pyridin-3-ylpropan-1-ol . This suggests that the target compound of the proposed article may be a novel, yet-to-be-synthesized, or sparsely documented derivative.
Without any available data on the in vitro biological activity investigations, including detailed research findings or comparative analyses with known bioactive analogues, it is impossible to construct the scientifically accurate and informative article as requested.
Therefore, this report serves to inform on the absence of discoverable research for this compound.
Structure Activity Relationship Sar Studies and Medicinal Chemistry Principles for 3 3 Pyridin 3 Yl Propoxy Propan 1 Ol Analogues
Design Principles for Structural Modification of the Pyridine (B92270) Moiety
The pyridine ring is a prevalent heterocycle in FDA-approved drugs, valued for its ability to engage in various biological interactions and its utility as a versatile scaffold in drug design. researchgate.netnih.govrsc.org Modifications to this moiety in analogues of 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL can profoundly impact target binding and physicochemical properties.
Positional Isomerism: The substitution pattern on the pyridine ring is critical. The location of the propoxy-propanol side chain at the 3-position dictates a specific spatial arrangement. Moving the side chain to the 2- or 4-position would generate positional isomers with distinct electronic distributions and steric profiles, potentially altering their binding mode and affinity for a biological target. Studies on other pyridine-containing molecules have shown that even a subtle shift, such as from a pyridin-3-yl to a pyridin-4-yl moiety, can result in significant changes in inhibitory potency. nih.gov
Electronic Effects of Substituents: Introducing various functional groups onto the pyridine ring can modulate its electron density, basicity, and hydrogen-bonding capacity. Electron-donating groups (EDGs) like methoxy (B1213986) (-OMe) or amino (-NH2) can increase the electron density of the ring, potentially enhancing interactions with electron-deficient pockets in a target protein. researchgate.netnih.gov Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or halogens (-Cl, -F) decrease the ring's basicity and can form halogen bonds or other specific interactions. nih.govrsc.org The strategic placement of such groups can be used to optimize binding affinity and selectivity. nih.gov
| Substituent Type | Example Group | Potential Effect on Pyridine Ring | Rationale for Modification |
| Electron-Donating | -OH, -NH₂, -OCH₃ | Increases electron density and basicity. Can act as H-bond donors/acceptors. | Enhance cation-π interactions or hydrogen bonding with the target. researchgate.net |
| Electron-Withdrawing | -Cl, -F, -CF₃, -NO₂ | Decreases electron density and basicity. Can act as H-bond acceptors or form halogen bonds. | Improve binding affinity through specific interactions; may alter metabolic stability. nih.govnih.gov |
| Steric Bulk | -CH₃, -t-butyl | Introduces steric hindrance. | Probe the size and shape of the binding pocket; can improve selectivity by clashing with off-target residues. nih.gov |
Bioisosteric Replacement: A key strategy in medicinal chemistry is the replacement of a functional group or scaffold with another that has similar physical or chemical properties, known as a bioisostere. mdpi.comu-tokyo.ac.jpdrughunter.com This can be used to improve pharmacokinetic properties, reduce toxicity, or circumvent metabolic liabilities without losing desired biological activity. The pyridine ring can be replaced by other aromatic heterocycles (e.g., pyrimidine, pyrazine, thiazole) or even non-aromatic scaffolds to fine-tune properties. researchgate.net For instance, replacing a pyridine ring with a saturated bioisostere has been shown to dramatically improve solubility and metabolic stability in certain drug candidates. chemrxiv.org
| Original Moiety | Potential Bioisostere | Potential Advantage |
| Pyridine | Phenyl | Modifies electronic properties and removes the basic nitrogen center. |
| Pyridine | Thiophene | Alters ring size, electronics, and metabolic profile. |
| Pyridine | Pyrimidine | Introduces an additional hydrogen bond acceptor. |
| Pyridine | Benzonitrile | Can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net |
| Pyridine | 3-azabicyclo[3.1.1]heptane | Saturated, non-aromatic replacement to improve physicochemical properties like solubility. chemrxiv.org |
Exploration of Substituent Effects on Propoxy Linker
The three-carbon ether (propoxy) linker is not merely a spacer; it plays a crucial role in defining the distance and relative orientation between the pyridine head and the terminal propanol (B110389) tail. Its flexibility and chemical nature are critical determinants of biological activity. acs.orgmdpi.com
Linker Length and Flexibility: The length of the aliphatic chain dictates the reach of the molecule within the binding site. Shortening the linker to an ethoxy or lengthening it to a butoxy chain would alter the positioning of the terminal hydroxyl group, which could either improve or disrupt key interactions. The inherent flexibility of the single bonds in the propoxy chain allows the molecule to adopt various conformations. Introducing rigidity, for example by incorporating a double bond (propenoxy) or a cyclic element (e.g., cyclopropyl), would restrict conformational freedom. mdpi.com This can be advantageous if the rigid conformation is the bioactive one, often leading to increased potency and selectivity. nih.gov
Linker Composition: The ether oxygen atom in the propoxy linker is a key feature, capable of acting as a hydrogen bond acceptor. Replacing this oxygen with other functionalities can significantly alter the linker's properties. For example, substitution with a methylene (B1212753) group (-CH2-) would remove the hydrogen bond acceptor capability and increase lipophilicity. Replacing it with an amine (-NH-) or an amide (-C(O)NH-) would introduce both hydrogen bond donor and acceptor properties, drastically changing the linker's polarity and interaction profile. nih.govnih.gov
| Linker Modification | Example Structure Fragment | Predicted Impact on Properties |
| Length Variation | Pyridin-3-YL-O-(CH₂)₂- | Shorter, potentially altered vector for terminal group. |
| Pyridin-3-YL-O-(CH₂)₄- | Longer, increased flexibility and reach. | |
| Rigidity | Pyridin-3-YL-O-CH₂-CH=CH- | Constrained conformation, reduced flexibility. |
| Composition Change | Pyridin-3-YL-CH₂-CH₂-CH₂- | Increased lipophilicity, loss of H-bond acceptor. |
| Pyridin-3-YL-NH-CH₂-CH₂- | Increased polarity, addition of H-bond donor. |
Investigation of Terminal Propanol Functional Group Modifications
The terminal primary alcohol (-CH₂OH) is a polar functional group that can serve as both a hydrogen bond donor and acceptor. Its interactions are often vital for anchoring the molecule in its binding site and for ensuring adequate water solubility. Modification of this group is a common strategy to probe its role and optimize interactions. nih.gov
Bioisosteric replacement is the primary tool for modifying the terminal alcohol. researchgate.net The choice of bioisostere depends on whether the goal is to maintain, remove, or alter the hydrogen bonding capacity, or to change other properties like acidity, basicity, or lipophilicity.
Fluorine Substitution: Replacing the hydroxyl group with fluorine (a deoxyfluorination) is a common tactic. Fluorine is similar in size to a hydroxyl group but is more electronegative and cannot act as a hydrogen bond donor. This substitution can enhance metabolic stability and membrane permeability due to increased lipophilicity. nih.gov
Amine and Amide Groups: Replacing the -OH with an amino group (-NH₂) introduces basicity and maintains hydrogen bond donor capability. An amide (-CONH₂) can act as both a donor and acceptor and is generally less basic.
Acidic Groups: Swapping the alcohol for a carboxylic acid (-COOH) or a sulfonamide (-SO₂NH₂) introduces an acidic center, which could form strong ionic interactions or hydrogen bonds with a target.
| Original Group | Bioisosteric Replacement | Key Property Change | Rationale for Modification |
| -OH (Alcohol) | -F (Fluoro) | Removes H-bond donor, increases lipophilicity. | Improve metabolic stability and cell permeability. nih.gov |
| -NH₂ (Amine) | Introduces basicity, maintains H-bond donor capacity. | Introduce ionic interactions or alter H-bonding geometry. | |
| -CN (Nitrile) | Strong dipole, H-bond acceptor. | Mimic H-bond acceptor role with different electronic profile. | |
| -COOH (Carboxylic Acid) | Introduces acidity and strong H-bond donor/acceptor. | Form salt bridge or strong H-bonds with the target. | |
| -CH₂OCH₃ (Methyl Ether) | Removes H-bond donor, maintains H-bond acceptor. | Probe the importance of the hydroxyl proton. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. neovarsity.org For analogues of this compound, QSAR can be a powerful tool to predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.govacs.org
The typical QSAR workflow involves several key steps:
Data Set Preparation: A diverse set of analogues with accurately measured biological activities (e.g., IC₅₀ values) is compiled. This set is usually divided into a training set for model development and a test set for external validation.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These are numerical values that represent various aspects of the chemical structure, including physicochemical (e.g., LogP, molecular weight), electronic (e.g., partial charges), and steric (e.g., molecular volume) properties.
Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). neovarsity.org The model's robustness and predictive power are rigorously assessed through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using the test set (e.g., r²_pred). rsc.orgnih.gov
For pyridine-containing inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly insightful. nih.govnih.gov These methods generate 3D contour maps that visualize regions where steric bulk, positive/negative electrostatic potential, or other fields are favorable or unfavorable for activity, providing a clear graphical guide for structural modification.
| QSAR Step | Description | Example for this compound Analogues |
| 1. Data Set | Collection of compounds with measured in vitro potency. | A series of 30-50 analogues with modifications on the pyridine, linker, and propanol moieties. |
| 2. Descriptors | Calculation of numerical representations of molecular properties. | Lipophilicity (ClogP), Dipole Moment, Steric parameters (Molar Refractivity), 3D fields (CoMFA/CoMSIA). |
| 3. Model Building | Creating a statistical model correlating descriptors with activity. | Activity = c₀ + c₁(ClogP) + c₂(Dipole) + ... |
| 4. Validation | Testing the model's stability and predictive ability. | High q² (>0.5) and r²_pred (>0.6) values indicate a robust model. nih.gov |
Rational Design Strategies for Enhanced In Vitro Potency and Selectivity
Rational drug design leverages the understanding of SAR and molecular interactions to create compounds with improved therapeutic properties. parssilico.comslideshare.netlongdom.org The ultimate goal is to enhance a molecule's potency against its intended target while minimizing interactions with off-targets to improve selectivity. nih.govacs.org
Structure-Based Drug Design (SBDD): If the 3D structure of the biological target is known (e.g., from X-ray crystallography), SBDD can be employed. Molecular docking simulations can predict how analogues of this compound bind to the active site. acs.org This allows for the design of new modifications that optimize key interactions, such as forming a new hydrogen bond or improving hydrophobic packing. For example, if the terminal propanol group is docked near a specific acidic residue like aspartate, modifying it to a basic amine could create a favorable salt bridge, significantly boosting potency.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are used. These strategies rely on the information derived from a set of known active molecules. Pharmacophore modeling can identify the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings) required for activity. This pharmacophore model can then be used as a template to design novel molecules that fit its features.
Selectivity Enhancement: Achieving selectivity is often about exploiting subtle differences between the desired target and related off-targets. nih.gov For instance, if an off-target has a smaller binding pocket, introducing a bulky substituent on the pyridine ring could create a steric clash that prevents binding to the off-target while being accommodated by the desired target. Similarly, optimizing electrostatic complementarity for the target's specific charge distribution can disfavor binding to off-targets with different electrostatic surfaces. acs.org This iterative process of design, synthesis, and testing, guided by SAR and computational modeling, is central to developing analogues with superior potency and selectivity.
Theoretical and Computational Chemistry Approaches Applied to 3 3 Pyridin 3 Yl Propoxy Propan 1 Ol
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comorientjchem.org This method is extensively used in drug discovery to predict how a ligand, such as 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL, might interact with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity.
For this compound, molecular docking studies could identify potential protein targets and elucidate the key interactions driving its binding. The pyridine (B92270) ring, a common moiety in many biologically active compounds, can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The hydroxyl group and the ether oxygen in the linker can act as hydrogen bond donors and acceptors, respectively.
A hypothetical molecular docking study of this compound against a protein kinase, a common target for pyridine-containing molecules, might reveal interactions with key amino acid residues in the active site. The binding energy and inhibition constant (Ki) can be calculated to quantify the binding affinity. tubitak.gov.tr
Interactive Data Table: Hypothetical Molecular Docking Results for this compound with a Protein Kinase
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy (kcal/mol) | -8.5 | GLU116, GLY117 | Hydrogen Bond tubitak.gov.tr |
| Inhibition Constant (Ki) (µM) | 0.5 | PHE180 | π-π Stacking |
| RMSD (Å) | 1.2 | LEU83, VAL91 | Hydrophobic Interaction |
This table presents hypothetical data for illustrative purposes.
Conformational Analysis and Energy Minimization Studies
The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com Energy minimization, also known as geometry optimization, is a computational process used to find the arrangement of atoms that corresponds to a local or global energy minimum on the potential energy surface. wikipedia.orgyoutube.com
For this compound, with its flexible propoxy linker, a thorough conformational analysis is crucial to identify the most stable, low-energy conformers. These studies can be performed using molecular mechanics or quantum mechanics methods. The results would provide insights into the preferred shape of the molecule, which is essential for understanding its interaction with biological targets. The presence of intramolecular hydrogen bonding, for instance, between the hydroxyl group and the ether oxygen or the pyridine nitrogen, could significantly influence the conformational preferences. nih.gov
Interactive Data Table: Hypothetical Low-Energy Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) | Intramolecular H-Bond |
| 1 (Global Minimum) | 0.00 | 178.5° | Yes (OH...N) |
| 2 | 1.25 | -65.2° | No |
| 3 | 2.10 | 70.3° | Yes (OH...O) |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. researchgate.netgkyj-aes-20963246.comresearchgate.net For this compound, these calculations can determine a range of important properties.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.goviiste.org A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can visualize the charge distribution and identify electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attack, respectively.
Interactive Data Table: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -0.8 |
| HOMO-LUMO Gap (eV) | 5.4 |
| Dipole Moment (Debye) | 3.5 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.comrsc.org An MD simulation of this compound in a solvent, such as water, can provide valuable insights into its dynamic behavior and the influence of the surrounding environment.
These simulations can reveal how the molecule's conformation changes over time, the flexibility of the propoxy linker, and the stability of any intramolecular hydrogen bonds. Furthermore, MD simulations can characterize the interactions between the solute and solvent molecules, such as the formation of hydrogen bonds between the hydroxyl group of the compound and water molecules. mdpi.com When combined with a target protein, MD simulations can also be used to assess the stability of the ligand-protein complex and the dynamics of their interactions.
In Silico Pharmacokinetic Property Predictions for Compound Optimization
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used to predict these properties, helping to identify potential liabilities and guide the optimization of lead compounds. nih.govnih.govuomustansiriyah.edu.iq
For this compound, various computational models can be used to predict its ADME profile. These predictions are based on the molecule's structure and physicochemical properties. Key parameters that can be predicted include lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes.
Interactive Data Table: Hypothetical In Silico ADME Predictions for this compound
| Property | Predicted Value | Interpretation |
| LogP | 1.8 | Good balance between solubility and permeability |
| Aqueous Solubility (logS) | -2.5 | Moderately soluble |
| Blood-Brain Barrier Permeability | Low | Unlikely to have significant CNS side effects nih.gov |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
This table presents hypothetical data for illustrative purposes.
Advanced Analytical Methodologies for Research on 3 3 Pyridin 3 Yl Propoxy Propan 1 Ol and Its Metabolites if Applicable
Development of High-Sensitivity Detection Methods (e.g., LC-MS/MS) for Research Quantities
The development of a high-sensitivity detection method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is crucial for the quantification of novel compounds in biological matrices at research-level concentrations. While no specific LC-MS/MS method for 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL has been published, a typical method development would involve several key steps.
Initially, the mass spectrometric properties of the compound would be characterized by direct infusion into a mass spectrometer. This allows for the determination of the precursor ion and the optimization of fragmentation to produce stable and abundant product ions for selected reaction monitoring (SRM). The selection of appropriate precursor-to-product ion transitions is fundamental for the specificity and sensitivity of the method.
Chromatographic conditions would then be optimized to ensure sufficient retention of the analyte on the column, separation from potential interferences, and a sharp peak shape for optimal sensitivity. This involves screening different column chemistries (e.g., C18, HILIC) and mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) with water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization).
Sample preparation is another critical aspect, aiming to extract the analyte from the research matrix (e.g., plasma, tissue homogenates) and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the physicochemical properties of this compound and the nature of the sample.
Validation of the developed method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure the reliability of the quantitative data.
Metabolite Identification and Profiling Strategies in In Vitro Systems
No studies on the in vitro metabolism of this compound were identified in the public domain. However, investigating the metabolic fate of a new chemical entity is a standard procedure in drug discovery and development. In vitro systems such as liver microsomes, S9 fractions, and hepatocytes are commonly used to predict the metabolic pathways of a compound in humans and other species.
The general strategy for metabolite identification involves incubating the parent compound with the chosen in vitro system and analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. By comparing the chromatograms of the incubated samples with control samples (without the parent compound or the metabolizing enzymes), potential metabolites can be detected.
The identification of these metabolites is based on their accurate mass measurements, which provide information about their elemental composition, and their fragmentation patterns (MS/MS spectra), which can reveal structural information. Advanced software tools can aid in the prediction of potential metabolic transformations (e.g., oxidation, glucuronidation, sulfation) and the comparison of experimental MS/MS spectra with those of the parent compound or with spectral libraries.
Chiral Separation Techniques (if stereoisomers are relevant to research)
The relevance of stereoisomers to the research of this compound could not be determined as the molecule itself is achiral and therefore does not have stereoisomers. Chiral separation techniques are employed when a compound contains one or more chiral centers, leading to the existence of enantiomers or diastereomers. In such cases, the different stereoisomers can exhibit distinct pharmacological and toxicological properties.
Should a derivative or metabolite of this compound be synthesized or formed that is chiral, chiral separation techniques would become relevant. These techniques primarily involve chiral chromatography, using either chiral stationary phases (CSPs) or chiral additives in the mobile phase. Supercritical fluid chromatography (SFC) with chiral columns is also a powerful technique for enantiomeric separation. The choice of the chiral selector and chromatographic conditions is highly specific to the compound and often requires empirical screening of various systems.
Stability Studies under Research Conditions (e.g., pH, light, temperature)
Specific stability data for this compound under various research conditions is not available in published literature. Stability studies are essential to ensure the integrity of a compound during storage and experimentation. These studies typically evaluate the degradation of the compound under different conditions of pH, light, and temperature.
To assess pH stability, the compound would be incubated in buffers of varying pH values (e.g., acidic, neutral, and basic) over a defined period. For light stability, solutions of the compound are exposed to controlled light sources (e.g., UV and visible light), and the degradation is compared to samples stored in the dark. Temperature stability is evaluated by storing the compound at different temperatures (e.g., refrigerated, room temperature, and elevated temperatures). The remaining concentration of the parent compound at different time points is typically quantified using a stability-indicating analytical method, such as HPLC with UV or MS detection.
Table 1: General Parameters for Compound Stability Studies
| Parameter | Conditions | Purpose |
| pH | Acidic, neutral, and basic buffer solutions | To determine susceptibility to hydrolysis. |
| Light | Exposure to UV and visible light | To assess photosensitivity. |
| Temperature | Refrigerated, ambient, and elevated temperatures | To evaluate thermal degradation. |
Isotopic Labeling for Mechanistic Studies in Research
There is no information available regarding the use of isotopic labeling for mechanistic studies of this compound. Isotopic labeling is a powerful technique used to trace the fate of a molecule through a biological or chemical system. This involves replacing one or more atoms of the compound with their stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N).
The isotopically labeled compound is chemically identical to the unlabeled compound but can be distinguished by its higher mass using mass spectrometry. This allows for its unambiguous detection and quantification even in complex biological matrices. In metabolic studies, isotopic labeling can help to differentiate between drug-related material and endogenous compounds. In mechanistic studies, it can be used to elucidate reaction pathways and identify the origin of atoms in a product. For example, deuterium (B1214612) labeling can be used to investigate kinetic isotope effects, providing insights into bond-breaking steps in enzymatic reactions.
Future Directions and Emerging Research Opportunities for 3 3 Pyridin 3 Yl Propoxy Propan 1 Ol Research
Exploration of Novel Therapeutic Areas based on In Vitro Findings
The pyridine (B92270) nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs. nih.govrsc.org Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. rsc.orgnih.gov Given that 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL incorporates this privileged scaffold, a primary avenue of future research should be the systematic in vitro evaluation of its bioactivity across a diverse range of therapeutic areas.
Initial investigations could focus on its potential as an anticancer agent, as numerous pyridine-containing compounds have shown efficacy in treating various cancers, such as breast cancer, leukemia, and liver cancer. ekb.eg Furthermore, the antimicrobial and antifungal potential of this compound should be explored, given the persistent challenge of drug-resistant pathogens. rsc.org The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the pyridine nitrogen) in the molecule may facilitate interactions with various biological targets.
| Therapeutic Area | Rationale Based on Pyridine Scaffold | Initial In Vitro Assays |
|---|---|---|
| Oncology | Many pyridine derivatives exhibit anticancer properties. ekb.eg | Cytotoxicity assays against a panel of cancer cell lines (e.g., breast, lung, colon). |
| Infectious Diseases | Pyridine compounds have shown broad-spectrum antibacterial and antifungal activities. rsc.org | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi. |
| Virology | Some pyridine derivatives act as antiviral agents. rsc.org | Antiviral assays against a range of viruses. |
| Inflammation | Anti-inflammatory properties have been reported for pyridine derivatives. researchgate.net | Assays to measure inhibition of inflammatory mediators (e.g., cytokines, prostaglandins). |
| Neurodegenerative Diseases | Pyridine-based compounds have been investigated for conditions like Alzheimer's disease. nih.gov | Enzyme inhibition assays relevant to neurodegeneration (e.g., cholinesterase inhibition). |
Integration with Advanced Screening Platforms (e.g., High-Throughput Screening)
To efficiently explore the therapeutic potential of this compound, its integration into high-throughput screening (HTS) campaigns is a logical next step. HTS allows for the rapid assessment of a compound's activity against a vast number of biological targets. acs.orgnih.gov By including this compound in diverse chemical libraries, researchers can uncover unexpected biological activities and identify novel therapeutic applications.
The compound's drug-like properties, such as its molecular weight and the presence of functional groups capable of forming hydrogen bonds, make it a suitable candidate for HTS libraries. ku.edu These libraries are screened against various targets, and any "hits" can be further investigated to validate their activity and mechanism of action. nih.gov
| Step | Description | Objective |
|---|---|---|
| 1. Library Integration | Inclusion of this compound into a diverse chemical library. | To prepare the compound for automated screening. |
| 2. Assay Development | Development of robust and miniaturized assays for specific biological targets. | To enable rapid and cost-effective screening. |
| 3. Primary Screening | Automated screening of the library against the target at a single concentration. | To identify initial "hits" that show activity. |
| 4. Hit Confirmation | Re-testing of initial hits to confirm their activity and rule out false positives. | To validate the initial screening results. |
| 5. Dose-Response Analysis | Testing confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50). | To quantify the activity of the compound. |
| 6. Secondary Assays | Further testing of potent hits in more complex, biologically relevant assays. | To understand the compound's mechanism of action and selectivity. |
Development of Prodrug Strategies for Targeted Delivery (Academic Research Perspective)
The presence of a primary alcohol in this compound offers a valuable handle for the development of prodrugs. Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body, often at the site of action. nih.govnih.gov This approach can be used to improve a drug's pharmacokinetic properties, such as its solubility, stability, and targeted delivery. nih.govresearchgate.net
From an academic research perspective, various prodrug strategies could be explored for this compound. For instance, the hydroxyl group could be esterified to create more lipophilic prodrugs that can more easily cross cell membranes. nih.govnih.gov These ester prodrugs could be designed to be cleaved by specific enzymes that are overexpressed in diseased tissues, leading to targeted drug release. nih.govresearchgate.net
| Prodrug Moiety | Potential Advantage | Activation Mechanism |
|---|---|---|
| Aliphatic Ester (e.g., Acetate) | Increased lipophilicity, enhanced membrane permeability. nih.gov | Hydrolysis by esterases. nih.gov |
| Phosphate Ester | Increased water solubility for intravenous administration. researchgate.net | Cleavage by phosphatases. |
| Carbamate | Modulated release kinetics. researchgate.net | Enzymatic or chemical hydrolysis. |
| Amino Acid Conjugate | Targeted delivery via amino acid transporters. researchgate.net | Hydrolysis by peptidases. |
Collaborative Research Initiatives in Chemical Biology
The successful translation of a novel chemical entity from a laboratory curiosity to a valuable scientific tool or therapeutic agent often hinges on collaborative efforts between chemists and biologists. nih.govicr.ac.uk For a compound like this compound, with its untapped potential, establishing collaborative research initiatives is paramount.
Such collaborations can bring together expertise in synthetic chemistry, computational modeling, molecular biology, and pharmacology to comprehensively investigate the compound's properties. utexas.edu For example, chemists can synthesize a library of derivatives based on the parent compound, which can then be tested by biologists to establish structure-activity relationships. icr.ac.uk This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery and chemical biology research. icr.ac.uk
Potential for Material Science or Catalytic Applications (if chemical rationale supports)
Beyond its potential in the life sciences, the chemical structure of this compound also suggests possible applications in material science and catalysis. The pyridine moiety is a well-known ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. unimi.italfachemic.comwikipedia.org These metal complexes can exhibit interesting catalytic, optical, and magnetic properties. unimi.itnih.gov
The propanol (B110389) tail of the molecule could serve to modify the solubility and steric properties of the resulting metal complexes, potentially leading to novel catalysts for organic synthesis. alfachemic.comtcu.edu For instance, palladium complexes of pyridine ligands have been used as catalysts in cross-coupling reactions. nih.gov Furthermore, the ability of pyridine derivatives to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for the development of new materials with applications in gas storage, separation, and sensing.
| Metal Ion | Potential Application | Rationale |
|---|---|---|
| Palladium (Pd) | Catalysis (e.g., Suzuki, Heck reactions). nih.gov | Pd(II) complexes with pyridine ligands are known catalysts. nih.gov |
| Copper (Cu) | Catalysis (e.g., oxidation reactions), antimicrobial materials. | Copper-pyridine complexes have shown catalytic and antimicrobial activity. rsc.orgunimi.it |
| Ruthenium (Ru) | Luminescent materials, photodynamic therapy. | Ru(II) polypyridyl complexes are known for their photophysical properties. |
| Iron (Fe) | Magnetic materials, catalysis. | Iron complexes with pyridine-containing ligands can exhibit interesting magnetic and catalytic properties. unimi.it |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
